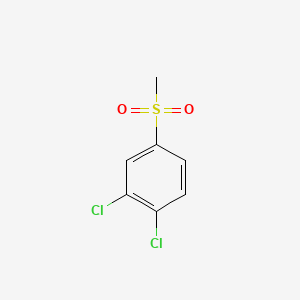

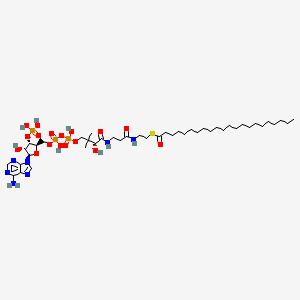

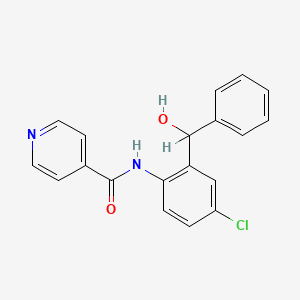

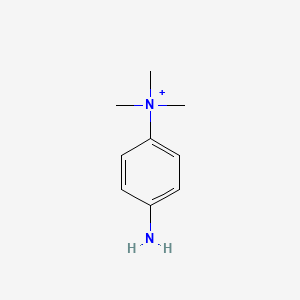

![molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Amino methacrylate copolymer CAS No. 24938-16-7](/img/structure/B1213410.png)

Amino methacrylate copolymer

Overview

Description

Synthesis Analysis

Amino methacrylate copolymers are typically synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of copolymers with well-defined molecular weights and compositions. For example, amino acid-based methacrylic monomers, such as cysteine or glutathione methacrylate, are synthesized and then polymerized to produce water-soluble copolymers with diverse morphologies, including spheres, worms, and vesicles (Ladmiral et al., 2015). The synthesis of cationic methacrylate copolymers containing primary and tertiary amino side groups demonstrates the versatility of RAFT polymerization in producing copolymers for gene transfection with controlled compositions and low cytotoxicity (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure of amino methacrylate copolymers significantly influences their properties and functionalities. The incorporation of amino acid side chains into the polymer backbone introduces chirality and specific functional groups, such as carboxyl and amino groups, which affect the copolymer's behavior in solution and its interaction with biological molecules. For instance, copolymers containing chiral amino acid moieties, such as alanine or phenylalanine methacrylates, exhibit pH-responsive behaviors and can form self-assembled structures with potential for drug delivery applications (Kumar et al., 2012).

Chemical Reactions and Properties

Amino methacrylate copolymers participate in various chemical reactions, including Michael addition reactions with acrylates and acrylamides, allowing for further functionalization and the introduction of new properties. These reactions are facilitated by the presence of primary amine groups in the copolymers, which can react with electrophilic compounds to form covalent bonds. This chemistry is utilized to modify the copolymers' properties, such as improving their solubility or introducing target-specific ligands for drug delivery systems (Read et al., 2010).

Physical Properties Analysis

The physical properties of amino methacrylate copolymers, including their solubility, thermal stability, and mechanical strength, are influenced by their molecular structure and composition. For example, the introduction of sugar-based methacrylates into the copolymer can affect its glass transition temperature and solubility in water, making it suitable for biomedical applications (Acik et al., 2017). The copolymers' thermal degradation kinetics and stability are also crucial for their processing and application in various environments.

Chemical Properties Analysis

The chemical properties of amino methacrylate copolymers, such as their reactivity, biocompatibility, and pH-responsiveness, are central to their applications in drug delivery and tissue engineering. The presence of amino groups allows for the display of reactive functional groups on surfaces, enabling the immobilization of biomolecules or drugs. Furthermore, the pH responsiveness of these copolymers can be exploited to develop smart drug delivery systems that release their cargo in response to the acidic environment of tumor tissues or endosomes (Shimomura et al., 2013).

Scientific Research Applications

Polymers with Tertiary Amine Groups for Bioimaging

- Bioimaging : Polymers such as poly(β-amino ester)s and methacrylate-based block copolymers, which include amino methacrylate copolymer, show promise in bioimaging due to their pH-sensitive properties. This sensitivity allows for applications in diagnosing and treating diseases by reacting to the pH differences between normal and pathological tissues (Gao, Qiao, & Wang, 2016).

pH-Sensitive Properties for Drug Delivery Systems

- pH-Sensitive Swelling Properties : Methacrylic-type polymeric prodrugs exhibit pH-sensitive swelling and drug release properties, useful in developing colon-specific drug delivery systems. The swelling behavior and hydrolytic degradation of these copolymers vary with their composition, which can be adjusted for controlled drug release (Davaran, Rashidi, & Hashemi, 2001).

Gene Transfection and DNA Condensation

- Gene Transfection : Cationic methacrylate copolymers have been studied for their role in gene transfection. They demonstrate the ability to condense DNA effectively and have shown low cytotoxicity, making them promising for nonviral gene transfer agents (Zhu et al., 2010).

Supramolecular Self-Assembly for Various Functional Applications

- Supramolecular Self-Assembly : Tertiary amine methacrylate-based block copolymers are known for their responsiveness to external stimuli like pH, temperature, and salts. This makes them suitable for various applications, including drug or gene delivery, diagnostics, antibacterial coatings, and bio-separations (Hu, Zhang, Ge, & Liu, 2014).

Thermo-Responsive Hydrogels for Drug Release

- Thermo-Responsive Hydrogels : Amino acid groups in copolymers, such as methacryloyl-L-proline, have been used to create thermo-responsive hydrogels. These hydrogels can control the release of drugs, making them valuable in pharmaceutical applications (Yoshida, Asano, & Kumakura, 1989).

Antimicrobial and Hemolytic Activities

- Antimicrobial Applications : Methacrylate copolymers have been studied for their antimicrobial and hemolytic activities. They are designed to mimic the cationic amphiphilicity of natural antimicrobial peptides, suggesting potential in medical and healthcare applications (Mortazavian et al., 2018).

Controlled Drug Delivery

- Controlled Drug Delivery : The study of pH- and temperature-responsive nanoparticles derived from RAFT copolymers shows their potential in the spatial delivery of hydrophobic drugs. This application is significant in targeted drug delivery systems (Yildirim et al., 2016).

Mechanism of Action

Target of Action

Eudragit E 100, also known as Amino Methacrylate Copolymer, primarily targets the gastrointestinal system . It is used for enteric coating, precise temporal release, and targeting the entire gastrointestinal system . The compound is particularly useful in formulating immediate release systems or as a taste-masker agent .

Mode of Action

Eudragit E 100 is a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate with a ratio of 2:1:1 . The monomers are randomly distributed along the copolymer chain . This polymer presents fast dissolution at lower pH because of the hydration of its dimethylamino groups, which are fully protonated at this condition .

Biochemical Pathways

The biochemical pathways affected by Eudragit E 100 are primarily related to drug delivery. The polymer is used to improve the physicochemical and bioavailability characteristics of drugs . It can be used to prepare solid dispersions and/or to prepare filaments to be 3D printed in different dosage forms .

Pharmacokinetics

Eudragit E 100 is soluble in gastric fluid up to pH 5.0 and exhibits pH-dependent release . The dispersions prepared using Eudragit E 100 rapidly dissolve at lower pH, presenting the drug in a molecularly dispersed and soluble form at its absorption site . This leads to improved in vivo pharmacokinetics and enhanced bioavailability .

Result of Action

The molecular and cellular effects of Eudragit E 100’s action are primarily related to its role in drug delivery. The polymer provides a range of attractive coating solutions to improve swallowability, mask unpleasant tastes or odors, and protect the Active Pharmaceutical Ingredient (API) from environmental influences such as light, moisture, or oxygen .

Action Environment

The action of Eudragit E 100 is influenced by environmental factors such as pH and temperature. The polymer is soluble in gastric fluid up to pH 5.0 , and its solubility influences its action and efficacy. Additionally, the polymer should be stored between 8°C and 25°C , indicating that temperature can affect its stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Amino methacrylate copolymer plays a significant role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and bioavailability of poorly water-soluble drugs . The copolymer’s cationic character allows it to form complexes with negatively charged biomolecules, such as nucleic acids and proteins . These interactions are primarily electrostatic, facilitating the copolymer’s role in drug delivery and gene therapy applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its cationic nature enhances cellular uptake and endosomal escape through the proton sponge effect, which is crucial for effective drug and gene delivery . The copolymer’s solubility properties also enable it to act as a nanoparticulate drug and gene delivery system, improving the transfection efficiency of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrostatic binding and hydrogen bonding . The copolymer’s cationic groups interact with negatively charged biomolecules, facilitating their transport and release within cells . Additionally, the copolymer can undergo self-crosslinking during polymerization, enhancing its stability and functionality in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The copolymer’s stability is influenced by factors such as pH and temperature, which can affect its solubility and bioavailability . Long-term studies have shown that the copolymer maintains its functionality and effectiveness in drug delivery applications, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the copolymer is well-tolerated at various dosage levels, with no significant toxic or adverse effects observed . At high doses, some threshold effects may be observed, including mild gastrointestinal disturbances . The copolymer’s effectiveness in enhancing drug solubility and bioavailability has been demonstrated across a range of dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its degradation and excretion . The copolymer’s cationic nature allows it to be metabolized by specific enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways ensure the copolymer’s safe and efficient clearance from the system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins . The copolymer’s cationic groups enable it to bind to negatively charged cell membranes, enhancing its uptake and distribution within cells . This property is particularly useful in drug delivery applications, where the copolymer can effectively transport therapeutic agents to target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the endosomes and lysosomes of cells . The copolymer’s cationic nature and pH sensitivity allow it to escape from endosomes and reach its target sites within the cell . This localization is crucial for its function in drug and gene delivery, as it ensures the effective release of therapeutic agents within the cell .

properties

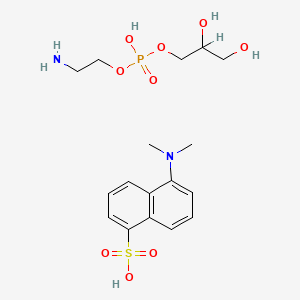

IUPAC Name |

butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDGUIRITORSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24938-16-7 | |

| Record name | Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24938-16-7 | |

| Record name | Amino methacrylate copolymer [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024938167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.